9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-
Description
Contextualization of Fluorenone Scaffolds in Organic Chemistry and Materials Science
Fluorenone and its derivatives are a class of organic compounds characterized by a fluorene (B118485) moiety with a ketone group at the 9-position. wikipedia.org This structural motif imparts a unique combination of properties, including high thermal stability, good charge transport capabilities, and distinctive optoelectronic characteristics. nih.gov The rigid, planar, and π-conjugated system of the fluorenone core makes these compounds excellent candidates for a wide range of applications in materials science. researchgate.netresearchgate.net
Historically, fluorene derivatives have garnered broad interest due to their versatile reactivity, allowing for the synthesis of various functionalized intermediates, polymers, and macrocycles. researchgate.net In recent years, fluorenones have been extensively utilized as central cores for functional materials in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and biological sensors. nih.gov Their intriguing and tunable photochemical and physicochemical properties are key to their diverse applications. researchgate.net For instance, the presence of a conjugated system can be exploited in the development of organic electronics. ontosight.ai Furthermore, substituted fluorenones have shown biological activity, finding applications as antibiotic, anticancer, and antiviral compounds. wikipedia.org The adaptability of the fluorenone scaffold, allowing for structural modifications, further enhances its utility in creating high-performance n-type semiconductors and other advanced materials. nih.gov
Overview of Dicarboxylic Acid Functionalities in Chemical Building Blocks
Dicarboxylic acids are organic compounds containing two carboxylic acid (-COOH) functional groups. longdom.orgwikipedia.org This dual functionality makes them exceptionally versatile building blocks in organic synthesis. longdom.org They can be readily converted into more reactive intermediates such as acid chlorides or anhydrides, which can then be used to form a variety of other functional groups, including esters and amides. longdom.org
The presence of two carboxyl groups allows dicarboxylic acids to act as monomers in polymerization reactions, leading to the formation of important polymers like polyesters and polyamides. longdom.orgresearchgate.net For example, adipic acid is a key precursor in the production of nylon. wikipedia.org Aromatic dicarboxylic acids, such as terephthalic acid, are fundamental to the manufacture of polyesters like PET. wikipedia.org
Beyond polymerization, dicarboxylic acids are crucial in the construction of more complex architectures, such as metal-organic frameworks (MOFs). rsc.orgresearchgate.net In MOFs, the dicarboxylic acid acts as a linker, coordinating with metal ions to form one-, two-, or three-dimensional structures with potential voids and high surface areas. researchgate.net This has led to their use in developing materials for gas storage, catalysis, and sensing. The ability of the two carboxyl groups to form strong hydrogen bonds also allows them to direct the formation of extended supramolecular architectures. tandfonline.com
Research Significance of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- as a Versatile Synthetic Intermediate and Functional Moiety
9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-, also known as 9-oxofluorene-2,6-dicarboxylic acid, combines the advantageous properties of the fluorenone scaffold with the versatile reactivity of dicarboxylic acids. This unique combination makes it a highly significant molecule in current research.
As a versatile synthetic intermediate , the carboxylic acid groups provide reactive sites for a variety of chemical transformations. This allows for the incorporation of the rigid and electronically active fluorenone core into larger, more complex molecular structures. The compound serves as a crucial monomer for the synthesis of high-performance polymers. The rigidity of the fluorenone backbone can enhance the thermal stability and mechanical properties of the resulting polymers, while its electronic properties can be harnessed for applications in organic electronics. ontosight.ai
As a functional moiety , the fluorenone dicarboxylate unit is of particular interest in the design of advanced materials. For example, it has been used as an organic linker in the synthesis of metal-organic frameworks (MOFs). rsc.org In a study involving a fluorenone-containing dicarboxylate (FDC), its organization within a zinc-based MOF resulted in a material with enhanced photoluminescence quantum yield and polarized photoemission, demonstrating its potential for creating high-performance luminescent materials. rsc.org The ordered arrangement of the fluorenone chromophore units within the MOF structure is key to these improved optical properties. rsc.org
The research into 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- and its derivatives is driven by the potential to create novel materials with tailored properties for a wide array of applications, from organic electronics to advanced sensor technology.
Interactive Data Table: Properties of Fluorenone and Related Dicarboxylic Acids
| Compound Name | Molecular Formula | Key Features | Potential Applications |
| 9-Fluorenone (B1672902) | C₁₃H₈O | Rigid, planar, π-conjugated system, ketone functionality. wikipedia.org | Organic electronics, biological sensors, synthetic intermediate. nih.gov |
| Adipic Acid | C₆H₁₀O₄ | Aliphatic dicarboxylic acid. wikipedia.org | Precursor for nylon and other polymers. wikipedia.orgresearchgate.net |
| Terephthalic Acid | C₈H₆O₄ | Aromatic dicarboxylic acid. wikipedia.org | Monomer for polyester (B1180765) (PET) production. wikipedia.org |
| 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- | C₁₅H₈O₅ | Combines fluorenone core with two carboxylic acid groups. | Monomer for high-performance polymers, linker for MOFs. ontosight.airsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
60505-55-7 |
|---|---|
Molecular Formula |
C15H8O5 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
9-oxofluorene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H8O5/c16-13-10-4-2-7(14(17)18)5-11(10)9-3-1-8(15(19)20)6-12(9)13/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
ZWAQUZWFYDYXDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 9h Fluorene 2,6 Dicarboxylic Acid, 9 Oxo
Strategies for the Direct Synthesis of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-
The synthesis of the target molecule can be approached in two primary stages: the formation of the core fluorene (B118485) skeleton and the oxidation of the C9 position to a ketone. These steps can be performed in different orders, but the direct synthesis often involves the oxidation of a pre-functionalized fluorene precursor.
Oxidative Routes for Fluorene-to-Fluorenone Conversion at the C9 Position
The conversion of the methylene (B1212753) bridge at the C9 position of a fluorene ring to a carbonyl group is a key transformation in synthesizing fluorenone derivatives. This oxidation is a common and crucial step in accessing compounds like 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-.
The direct oxidation of 9H-Fluorene-2,6-dicarboxylic acid to its 9-oxo derivative is the most straightforward conceptual route. This process involves the selective oxidation of the benzylic carbon at the C9 position. The presence of two deactivating carboxylic acid groups on the aromatic rings can influence the reactivity of the C9 position. However, various robust oxidation methods have been developed for the fluorene core that are applicable to such substituted derivatives. The main oxidation product of fluorene and its derivatives is typically the corresponding ketone, 9-fluorenone (B1672902). austinpublishinggroup.comresearchgate.net
A variety of oxidizing agents and reaction conditions have been successfully employed for the conversion of fluorenes to fluorenones. The choice of reagent often depends on factors such as substrate compatibility, desired yield, cost, and environmental impact. Potassium permanganate (B83412), for instance, is a powerful multi-electron oxidant used in kinetic studies of fluorene oxidation. scirp.org The mechanism of oxidation by permanganate can be influenced by the reaction medium. austinpublishinggroup.com
Several methods utilize molecular oxygen or air, often in the presence of a base, providing a more environmentally friendly and cost-effective approach. These reactions can be performed under mild conditions with high yields and purity. google.com For example, using air as the oxidant in a tetrahydrofuran (B95107) solvent with potassium hydroxide (B78521) at room temperature can yield 9-fluorenone in 98-99% yield. google.com Another patented method employs oxygen in dimethyl sulfoxide (B87167) with sodium hydroxide as a catalyst, achieving a 96% yield. nus.edu.sg Phase-transfer catalysts, such as crown ethers, can also be used to facilitate the reaction between the organic substrate and an aqueous base under an oxygen-containing atmosphere, leading to complete conversion and selectivity. google.com
A summary of various oxidative conditions is presented below.
| Oxidizing Agent | Catalyst/Base | Solvent | Temperature | Yield | Purity | Reference |
| Oxygen (O₂) | Sodium Hydroxide (NaOH) | Dimethyl Sulfoxide (DMSO) | 50°C | 96% | 93% (crude) | nus.edu.sg |
| Air | Potassium Hydroxide (KOH) | Tetrahydrofuran (THF) | Room Temp. | 98-99% | 99-99.5% | google.com |
| Oxygen-containing gas | Base | Aromatic Solvent + Water | 50-65°C | ~100% (conversion) | - | google.com |
| Potassium Permanganate (KMnO₄) | Acid (H₂SO₄ or HClO₄) | Water | 20°C | - | - | austinpublishinggroup.comscirp.org |
Palladium-Catalyzed C-H Functionalization for Fluorene Skeleton Construction
Modern synthetic strategies increasingly rely on transition-metal catalysis to construct complex molecular frameworks efficiently. Palladium-catalyzed C-H bond activation and functionalization have emerged as powerful tools for synthesizing the fluorene skeleton. rsc.org These methods offer novel pathways to the core structure, which can either be pre-functionalized or derivatized in subsequent steps.
One such approach involves the palladium-catalyzed intramolecular cyclization of 2'-halo-diarylmethanes through the activation of arylic C-H bonds. rsc.org This protocol allows for the smooth conversion of both electron-rich and electron-deficient substrates into their corresponding fluorenes in good to excellent yields. rsc.org Similarly, the synthesis of fluorenes can be achieved via the intramolecular Pd-catalyzed C(sp²)-H activation of 2-arylbenzyl chlorides at room temperature, providing excellent yields. researchgate.net These reactions demonstrate the utility of palladium catalysis in forging the critical C-C bond that closes the five-membered ring of the fluorene system. rsc.orgresearchgate.net
Derivatization and Functionalization Approaches for 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-
The two carboxylic acid groups at the C2 and C6 positions of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- are prime sites for chemical modification. These functional groups allow for the synthesis of a wide range of derivatives, including esters and amides, which can alter the molecule's physical and chemical properties. ontosight.ai
Esterification and Amidation Reactions of Carboxylic Acid Groups
Esterification: The conversion of the carboxylic acid groups to esters is a common derivatization strategy. The resulting esters, such as 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-, 2,6-dimethyl ester, may have applications in organic electronics or materials science. ontosight.aiepa.gov Esterification can typically be achieved through standard methods such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. uomus.edu.iq
Amidation: The carboxylic acid groups can also be converted into amides. Direct amidation of carboxylic acids with amines can be challenging and often requires activating agents or harsh conditions. However, newer methodologies offer milder and more efficient alternatives. One such "green" approach involves the use of boric acid as a catalyst, which reacts with the carboxylic acid to form a mixed anhydride (B1165640) in situ. sciepub.com This activated intermediate then reacts with an amine to form the desired amide while regenerating the boric acid catalyst. sciepub.com Other specialized coupling agents can also facilitate this transformation effectively. researchgate.net The formation of amides from fluorene-based carboxylic acids is a known chemical transformation. chemicalbook.com
A summary of these derivatization reactions is provided in the table below.
| Reaction Type | Reagent(s) | Resulting Functional Group |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester (-COOR) |
| Amidation | Amine (R-NH₂), Boric Acid Catalyst or Coupling Agent | Amide (-CONHR) |
Reduction of the C9 Ketone Moiety to Hydroxyl or Methylene Groups
The ketone group at the C9 position of the fluorenone core is a prime target for reduction, which can yield either a secondary alcohol (a hydroxyl group) or a completely deoxygenated methylene group. The choice of reducing agent and reaction conditions determines the outcome of this transformation.
Reduction to a Hydroxyl Group:
The conversion of the C9 ketone to a 9-hydroxy group (fluorenol derivative) is a common and relatively straightforward transformation. This is typically achieved using mild reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a frequently employed reagent. The reaction proceeds via a nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This initial step forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic or aqueous workup to yield the final alcohol product, 9-hydroxy-9H-fluorene-2,6-dicarboxylic acid.
The general mechanism can be summarized in two steps:
Nucleophilic Attack: The hydride ion from NaBH₄ attacks the carbonyl carbon of the 9-oxo group.
Protonation: The resulting alkoxide intermediate is protonated by a proton source (e.g., a mild acid) to form the hydroxyl group.
While specific studies on 9-oxo-9H-fluorene-2,6-dicarboxylic acid are not extensively detailed in readily available literature, the reduction of the parent 9-fluorenone is a well-established laboratory procedure that demonstrates this transformation. The presence of electron-withdrawing carboxylic acid groups on the aromatic rings would be expected to enhance the electrophilicity of the C9 carbonyl carbon, potentially facilitating the nucleophilic attack by the hydride reagent.
Reduction to a Methylene Group:
For a more complete reduction of the ketone to a methylene group (CH₂), thereby converting the fluorenone core to a fluorene core, more forcing reaction conditions are necessary. Two classical methods for this transformation are the Wolff-Kishner and Clemmensen reductions.
The Wolff-Kishner reduction involves the in-situ formation of a hydrazone by reacting the ketone with hydrazine (B178648) (NH₂NH₂) under basic conditions (e.g., potassium hydroxide) at high temperatures. The hydrazone then undergoes a base-catalyzed elimination of nitrogen gas to form a carbanion, which is subsequently protonated to yield the methylene group. A high-boiling-point solvent like ethylene (B1197577) glycol is typically used to achieve the necessary high temperatures.
The Clemmensen reduction offers an alternative under acidic conditions. This method employs amalgamated zinc (Zn(Hg)) in the presence of a strong acid, such as hydrochloric acid (HCl). The precise mechanism is complex and thought to involve electron transfer from the metal surface to the protonated carbonyl group. This method is particularly suitable for substrates that are stable in strong acid.
Below is a table summarizing the reduction reactions of the C9 ketone:
| Transformation | Reagents and Conditions | Product |
| Ketone to Hydroxyl | 1. Sodium Borohydride (NaBH₄) in an alcohol solvent (e.g., Methanol, Ethanol)2. Acidic or aqueous workup | 9-hydroxy-9H-fluorene-2,6-dicarboxylic acid |
| Ketone to Methylene | Wolff-Kishner: Hydrazine (NH₂NH₂), Potassium Hydroxide (KOH), high temperature (e.g., in ethylene glycol) | 9H-Fluorene-2,6-dicarboxylic acid |
| Ketone to Methylene | Clemmensen: Amalgamated Zinc (Zn(Hg)), Hydrochloric Acid (HCl) | 9H-Fluorene-2,6-dicarboxylic acid |
Exploration of Substitution Reactions on the Fluorenone Core
The aromatic rings of the fluorenone core can undergo substitution reactions, allowing for the introduction of various functional groups. The nature of these reactions is heavily influenced by the existing substituents. The C9 ketone and the two carboxylic acid groups are all electron-withdrawing groups. In electrophilic aromatic substitution (EAS), these groups deactivate the aromatic rings, making the reaction more difficult compared to unsubstituted benzene (B151609), and they direct incoming electrophiles to the meta positions relative to themselves.
Electrophilic Aromatic Substitution (EAS):
Common EAS reactions include nitration, halogenation, and sulfonation. For 9-oxo-9H-fluorene-2,6-dicarboxylic acid, an incoming electrophile would be directed to the positions meta to the carboxylic acid groups and the ketone. The available positions for substitution are C1, C3, C4, C5, C7, and C8. Given the directing effects, substitution would be predicted to occur at the C1, C3, C5, and C7 positions. However, the strong deactivating effect of the existing groups would necessitate harsh reaction conditions (e.g., strong acids, high temperatures).
Nucleophilic Aromatic Substitution (SNAr):
Conversely, the electron-withdrawing nature of the substituents makes the fluorenone core more susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex).
A potential synthetic strategy would involve first introducing a halogen (e.g., bromine or chlorine) onto the fluorenone core via an electrophilic substitution reaction. This halogenated derivative could then serve as a substrate for SNAr, allowing for the introduction of a wide range of nucleophiles, such as amines, alkoxides, or cyanides. For example, a bromo-substituted derivative of 9-oxo-9H-fluorene-2,6-dicarboxylic acid could be a precursor for further functionalization.
Strategic Introduction of Additional Functional Groups for Targeted Applications
The strategic introduction of additional functional groups onto the 9-oxo-9H-fluorene-2,6-dicarboxylic acid scaffold is key to tailoring its properties for specific applications, such as the development of high-performance polymers or functional materials. This can be achieved either by modifying the existing carboxylic acid groups or by leveraging substitution reactions on the aromatic core.
Modification of Carboxylic Acid Groups:
The two carboxylic acid groups are readily converted into other functional groups. For instance, they can be transformed into:
Esters: Reaction with alcohols in the presence of an acid catalyst yields the corresponding diesters. This can improve solubility in organic solvents and is a common step in the synthesis of polyesters.
Amides: Reaction with amines, often in the presence of a coupling agent (like dicyclohexylcarbodiimide, DCC), leads to the formation of polyamides. Polyamides derived from this monomer could exhibit high thermal stability and rigidity due to the fluorenone core.
Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acids into highly reactive acid chlorides. These intermediates can then be easily reacted with a variety of nucleophiles to form esters, amides, and other derivatives under milder conditions.
Polymer Synthesis:
The difunctional nature of 9-oxo-9H-fluorene-2,6-dicarboxylic acid makes it an excellent monomer for step-growth polymerization.
Polyesters: Polycondensation with various diols would lead to the formation of polyesters. The rigid and bulky fluorenone unit in the polymer backbone would be expected to impart high glass transition temperatures (Tg), thermal stability, and specific optical properties. nih.gov
Polyamides: Similarly, polymerization with diamines would produce polyamides. These polymers are known for their excellent mechanical strength and thermal resistance.
Functionalization via Core Substitution:
As discussed in the previous section, substitution reactions on the fluorenone core can introduce new functionalities. For example, after halogenation of the core, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling could be employed. This powerful reaction allows for the formation of carbon-carbon bonds by coupling the halogenated fluorenone derivative with an organoboron compound. This strategy opens up possibilities for creating extended conjugated systems, which are of interest in the field of organic electronics.
The following table outlines some strategies for introducing additional functional groups:
| Target Functional Group / Molecule | Synthetic Strategy | Potential Application |
| Diester | Esterification with an alcohol (e.g., methanol, ethanol) and an acid catalyst. | Improved solubility, intermediate for polyesters. |
| Polyamide | Polycondensation with a diamine using a coupling agent or via the diacid chloride. | High-performance polymers with thermal stability. |
| Polyester (B1180765) | Polycondensation with a diol. | Materials with high refractive index and thermal stability. nih.gov |
| Aryl-substituted derivative | Halogenation of the core followed by Suzuki-Miyaura coupling with an arylboronic acid. | Extended conjugated systems for organic electronics. |
Spectroscopic Data for 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- Remains Elusive in Public Domain
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental spectroscopic data for the compound 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-. Despite targeted searches for Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy data, no specific datasets for this particular molecule could be located. This absence of information precludes the detailed structural and functional group analysis as requested.
The investigation frequently yielded information on related but structurally distinct compounds, including the mono-substituted 9-fluorenone-2-carboxylic acid, the isomeric 9-oxo-9H-fluorene-2,7-dicarboxylic acid, and the derivative 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-, 2,6-dimethyl ester. While these compounds share the core fluorenone structure, the differences in the position and nature of the substituent groups lead to unique spectroscopic signatures that cannot be directly extrapolated to the target molecule, 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-.
Consequently, the generation of a detailed article focusing solely on the advanced spectroscopic and structural elucidation of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-, as per the provided outline, is not feasible at this time due to the unavailability of the foundational experimental data. The requested in-depth analysis of ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectra is contingent upon access to this primary data.
Should experimental spectroscopic data for 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- be provided, a thorough and scientifically accurate article adhering to the specified structure and content requirements could be produced.
Advanced Spectroscopic and Structural Elucidation Techniques for 9h Fluorene 2,6 Dicarboxylic Acid, 9 Oxo and Its Derivatives
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique for the characterization of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-, providing definitive confirmation of its molecular weight and offering insights into its structural stability through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is expected to exhibit a prominent molecular ion peak (M+) corresponding to its exact mass.
The fragmentation of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- is governed by the presence of the stable fluorenone core and the two carboxylic acid functional groups. The primary fragmentation pathways typically involve the loss of neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). A characteristic fragmentation step for carboxylic acids is decarboxylation. For this molecule, sequential loss of two CO₂ moieties is anticipated. The fragmentation cascade can provide structural confirmation by yielding characteristic charged fragments.
Key expected fragmentation steps include:
Initial Ionization: Formation of the molecular ion [M]⁺•.
Decarboxylation: Loss of a carboxyl group radical (•COOH) or a neutral carbon dioxide molecule (CO₂), leading to significant fragment ions. The sequential loss of both carboxylic acid groups is a probable pathway.
Decarbonylation: Cleavage of the carbonyl group from the five-membered ring as a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for fluorenone-type structures.
These fragmentation pathways allow for the systematic elucidation of the molecule's structure and the confirmation of its constituent functional groups. The relative abundance of the fragment ions provides information about the stability of different parts of the molecule.
Table 1: Predicted Mass Spectrometry Fragmentation Data for 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-
| m/z Value (Predicted) | Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 268 | [C₁₅H₈O₅]⁺• | Molecular Ion (M⁺•) |
| 251 | [C₁₅H₇O₃]⁺ | •OH |
| 224 | [C₁₄H₈O₃]⁺• | CO₂ |
| 196 | [C₁₃H₈O₂]⁺• | CO₂ + CO |
| 180 | [C₁₃H₈O]⁺• | 2 x CO₂ |
| 152 | [C₁₂H₈]⁺• | 2 x CO₂ + CO |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Photochemical Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic properties of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-. The spectrum is characterized by absorptions arising from π–π* and n–π* electronic transitions within the molecule's conjugated system. nih.gov The fluorenone core is a large, aromatic system, giving rise to intense absorptions in the UV region.
The key electronic transitions observed for fluorenone derivatives are:
π–π Transitions:* These are typically high-intensity absorptions occurring at shorter wavelengths (in the UV region). They are associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic fluorene (B118485) rings. Multiple π–π* bands are often observed. nih.gov
n–π Transitions:* This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This is a symmetry-forbidden transition, resulting in a characteristically weak absorption band at a longer wavelength, often extending into the visible region, which is responsible for the yellow color of fluorenone compounds. researchgate.net
The position and intensity of these absorption bands can be influenced by the solvent environment. researchgate.net Polar solvents can lead to shifts in the absorption maxima (solvatochromism) due to differential stabilization of the ground and excited states. For instance, the n–π* transition often experiences a hypsochromic (blue) shift in polar protic solvents due to hydrogen bonding at the carbonyl oxygen. researchgate.net UV-Vis spectroscopy is also instrumental in monitoring photochemical reactions, as changes in the conjugation or structure of the molecule will result in detectable changes in the absorption spectrum.
Table 2: Typical Electronic Transitions for a 9-Fluorenone (B1672902) Dicarboxylic Acid Derivative
| Transition Type | Typical λmax Range (nm) | Molar Absorptivity (ε) | Description |
|---|---|---|---|
| π–π | ~260-270 nm | High | Associated with the central fluorenone aromatic system. nih.gov |
| π–π | ~300-320 nm | Moderate | Associated with the extended conjugation of the fluorenyl fragment. nih.gov |
| n–π* | ~430-480 nm | Low | Transition of a non-bonding electron on the carbonyl oxygen. researchgate.net |
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional atomic arrangement of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- in the solid state. iaea.org This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and its packing within the crystal lattice.
Crystallographic Analysis of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- and its Crystalline Derivatives
Crystallographic analysis of fluorenone derivatives reveals a generally planar tricyclic core. researchgate.net For 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-, suitable single crystals can be grown by methods such as slow evaporation from an appropriate solvent. The resulting diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates.
Table 3: Representative Crystallographic Data for a 9-Oxofluorene Carboxylic Acid Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₈O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.843(3) |
| b (Å) | 7.986(5) |
| c (Å) | 32.69(2) |
| β (°) | 96.64(4) |
| Volume (ų) | 997.4(9) |
| Z | 4 |
| R-factor | 0.068 |
Investigation of Molecular Conformation and Intermolecular Interactions in the Crystalline Lattice
The solid-state structure of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- is dictated by a hierarchy of intermolecular interactions. The molecular conformation is expected to be largely planar due to the sp²-hybridized carbon framework of the fluorenone core. However, slight twisting between the two benzene (B151609) rings can occur due to packing effects in the crystal. mdpi.com The carboxylic acid groups may be slightly tilted out of the plane of the fluorenone ring system. researchgate.net
The most significant intermolecular interaction is the hydrogen bonding between the carboxylic acid groups. These groups are strong hydrogen bond donors (-OH) and acceptors (C=O), leading to the formation of robust supramolecular synthons. Typically, carboxylic acids form centrosymmetric dimers through pairs of O-H···O hydrogen bonds. researchgate.net Given the presence of two carboxylic acid groups, extended one-dimensional chains or two-dimensional sheets stabilized by hydrogen bonds are highly plausible.
π-π Stacking: The planar aromatic surfaces of the fluorenone cores can stack on top of one another, contributing to lattice stability. The stacking distance is typically around 3.8 Å. researchgate.net
C-H···O Interactions: Hydrogen atoms on the aromatic rings can act as weak donors to form hydrogen bonds with the oxygen atoms of the carbonyl and carboxylic acid groups of neighboring molecules. nih.gov
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these varied intermolecular contacts within the crystal lattice, providing a detailed fingerprint of the packing environment. mdpi.com
Computational Chemistry and Theoretical Modeling of 9h Fluorene 2,6 Dicarboxylic Acid, 9 Oxo
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is particularly effective for predicting the properties of organic molecules.
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-, the planarity of the fluorene (B118485) core is a key feature. However, the carboxylic acid groups can rotate, leading to different conformers. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can be employed to find the minimum energy conformations. nih.gov The results of such calculations would provide information on bond lengths, bond angles, and dihedral angles.
Illustrative Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O (ketone) | 1.21 | - | - |
| C-C (fluorene) | 1.39 - 1.48 | 108 - 121 | ~0 (for the core) |
| C-COOH | 1.49 | - | Variable |
| O-H | 0.97 | - | Variable |
| C-C-C (in ring) | - | 108 - 121 | - |
Note: This table presents typical values for similar organic molecules and is for illustrative purposes.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO is the band gap, which is an indicator of the molecule's electronic excitability. For 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-, the π-conjugated system of the fluorene core is expected to dominate the FMOs. researchgate.net DFT calculations can predict the energies of the HOMO, LUMO, and the resulting band gap, which are essential for applications in organic electronics. nih.govrsc.org
Illustrative FMO Data
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.8 |
Note: These values are representative for fluorene derivatives and serve as an illustration.
Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov For 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. Similarly, DFT can be used to calculate NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm the molecular structure.
Illustrative Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| UV-Vis (in solution) | λmax | ~350 nm |
| ¹H NMR (in DMSO-d₆) | Chemical Shift (aromatic protons) | 7.5 - 8.5 ppm |
| ¹³C NMR (in DMSO-d₆) | Chemical Shift (carbonyl carbon) | ~190 ppm |
Note: The presented values are typical for similar functional groups and molecular scaffolds.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron distribution within a molecule. nih.gov For 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-, NBO analysis can reveal the partial charges on each atom, identifying electrophilic and nucleophilic sites. This information is valuable for understanding the molecule's reactivity and intermolecular interactions. The analysis can also provide insights into the hybridization of atomic orbitals and the nature of the chemical bonds.
Illustrative NBO Charges
| Atom | Partial Charge (e) |
|---|---|
| O (ketone) | -0.55 |
| C (ketone) | +0.45 |
| O (carboxylic acid) | -0.60 |
Note: These charge values are illustrative and representative of similar functional groups.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com For 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-, MD simulations can be used to explore its conformational space, particularly the rotation of the carboxylic acid groups and the flexibility of the molecule in different solvent environments. This can provide insights into how the molecule behaves in solution and how it might interact with other molecules.
Mechanistic Computational Studies of Reaction Pathways Involving 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-
Computational chemistry can be used to investigate the mechanisms of chemical reactions. For reactions involving 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-, DFT calculations can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.net This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism. For example, the mechanism of esterification of the carboxylic acid groups could be studied in this way.
Mechanistic Investigations of Chemical Reactivity Involving 9h Fluorene 2,6 Dicarboxylic Acid, 9 Oxo
Exploration of Oxidation and Reduction Pathways of the Fluorenone System
The fluorenone core of the molecule is susceptible to both oxidation and reduction, targeting primarily the ketone group and the aromatic rings. These transformations can lead to a range of derivatives with altered electronic and structural properties.
The most common reduction pathway for the 9-fluorenone (B1672902) system involves the selective conversion of the ketone at the C9 position into a hydroxyl group, yielding the corresponding 9-hydroxyfluorene derivative. This transformation is a typical ketone reduction and can be achieved using various reducing agents. The general mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it will typically not reduce the carboxylic acid groups present on the aromatic rings. The reaction with NaBH₄ is generally carried out in an alcoholic solvent. In contrast, LiAlH₄ is a much stronger reducing agent and would likely reduce both the ketone and the carboxylic acid functionalities. Therefore, for the selective reduction of the ketone in 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-, a milder reagent would be necessary.
Table 1: Common Reducing Agents for Ketone Reduction
| Reducing Agent | Formula | Typical Solvents | Selectivity |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | High (reduces ketones and aldehydes) |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Low (reduces ketones, aldehydes, esters, carboxylic acids) |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Various | Dependent on catalyst and conditions |
While the fluorenone system is already an oxidized form of fluorene (B118485), further oxidation can lead to ring-opening and the formation of more complex derivatives. One potential pathway for the oxidation of the cyclic ketone is the Baeyer-Villiger oxidation. wikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, which would convert the 9-fluorenone moiety into a seven-membered lactone (a cyclic ester). wikipedia.orgyoutube.com This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). sigmaaldrich.com
Another avenue for the formation of complex derivatives from the fluorenone system has been observed in biodegradation studies of fluorene. In a pathway identified in Pseudomonas sp. strain F274, 9-fluorenone undergoes dioxygenase attack adjacent to the carbonyl group, forming an angular diol, (+)-1,1a-dihydroxy-1-hydro-9-fluorenone. nih.gov This intermediate then undergoes further enzymatic reactions, leading to the opening of the five-membered ring and ultimately yielding phthalic acid. nih.gov This suggests that under specific oxidative conditions, the fluorenone core can be cleaved to produce biphenyl (B1667301) derivatives.
Nucleophilic and Electrophilic Reactivity at Carboxylic Acid and Aromatic Sites
The presence of both carboxylic acid groups and an electron-deficient aromatic system in 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- allows for a range of nucleophilic and electrophilic reactions.
The primary sites for nucleophilic attack are the carbonyl carbon of the ketone and the carbonyl carbons of the two carboxylic acid groups. The ketone at the 9-position is susceptible to nucleophilic addition reactions.
The aromatic rings of the fluorenone system are electron-deficient due to the electron-withdrawing effects of the ketone and the two carboxylic acid groups. This deactivation makes the aromatic rings less susceptible to electrophilic aromatic substitution than fluorene itself. Both the ketone and the carboxylic acid groups are meta-directing. Therefore, in the case of an electrophilic aromatic substitution reaction, the incoming electrophile would be directed to the positions meta to these deactivating groups. For example, nitration of 2,7-dinitro-9-fluorenone (B1213979) occurs, though the reactivity is reduced. nih.gov
The carboxylic acid groups themselves can undergo typical reactions of this functional group, such as esterification, conversion to acid chlorides, and amidation. These reactions proceed via nucleophilic acyl substitution mechanisms.
Photochemical Transformation Mechanisms of Fluorenone Derivatives
Fluorenone and its derivatives are known to be photochemically active. Upon absorption of UV light, these molecules can undergo a variety of transformations, the pathways of which are often dependent on the surrounding environment, such as the solvent.
In the context of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-, if it were to undergo a similar photochemically induced reaction (for instance, if a leaving group were present at a modified carboxylic acid position), one could postulate analogous competing pathways. A homolytic pathway would involve the cleavage of a bond to form two radical species. A heterolytic pathway would involve the cleavage of a bond to form a carbocation and an anion. The prevalence of one pathway over the other would likely be influenced by the solvent polarity and the nature of the substituents on the fluorene core.
The photoreactions of fluorenone derivatives can proceed through various electronically excited states and involve the formation of transient intermediate species. In the photolysis of 9-fluorenone in acetonitrile, the reaction proceeds via photoreduction, involving hydrogen abstraction from the solvent to yield fluoren-9-ol. semanticscholar.org This suggests the formation of a ketyl radical intermediate after the initial photoexcitation of the fluorenone.
In the context of the competing photodecaging pathways mentioned earlier for other fluorene derivatives, the intermediate species would be radical and carbocation intermediates. The homolytic pathway would generate a fluorenyl radical, while the heterolytic pathway would produce a fluorenyl cation. These highly reactive intermediates would then undergo further reactions to yield the final photoproducts. The direct observation and characterization of such transient species often require specialized techniques like laser flash photolysis. For instance, the transient species fluorenone oxide has been studied using such methods. acs.org
Carbene-Mediated Reactions for Functionalization
The functionalization of the 9-oxo-9H-fluorene-2,6-dicarboxylic acid scaffold through carbene-mediated reactions represents a theoretical yet mechanistically intriguing avenue for creating novel molecular architectures. While direct experimental studies on this specific dicarboxylic acid are not extensively documented in peer-reviewed literature, the reactivity of the core 9-fluorenone structure provides a strong basis for predicting potential transformations. The primary site for carbene interaction is the electrophilic carbonyl carbon at the C-9 position, which can lead to the formation of valuable intermediates such as carbonyl ylides, ultimately yielding spiro-oxiranes.
Carbenes, being neutral species with a divalent carbon atom, exhibit dual reactivity. Singlet carbenes possess both a lone pair of electrons and a vacant p-orbital, allowing them to act as either nucleophiles or electrophiles. In the context of 9-oxo-9H-fluorene-2,6-dicarboxylic acid, the carbene would most likely act as a nucleophile, attacking the carbonyl carbon.
The proposed mechanism commences with the nucleophilic attack of the carbene on the carbonyl carbon of the fluorenone moiety. This initial step leads to the formation of a zwitterionic intermediate known as a carbonyl ylide. This ylide is a 1,3-dipole and is typically transient, though its stability can be influenced by the substituents on both the carbene and the fluorenone core. The presence of electron-withdrawing dicarboxylic acid groups on the fluorene backbone may enhance the electrophilicity of the carbonyl carbon, potentially facilitating the initial carbene attack.
This transformation is analogous to the well-established reactions of carbenes and carbenoids with other aromatic ketones. For instance, the reaction of 9-fluorenone with sulfur ylides, which are carbene equivalents, is known to produce the corresponding spiro-oxirane.
Due to the absence of direct research on 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-, the following table presents findings from analogous reactions involving 9-fluorenone and various carbene precursors to illustrate the potential scope and efficiency of this functionalization strategy.
| Carbene/Ylide Precursor | Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Dimethylsulfonium methylide | 9-Fluorenone | THF, 0 °C to rt | Spiro[fluorene-9,2'-oxirane] | High |
| (Trimethylsilyl)diazomethane | 9-Fluorenone | BF₃·OEt₂, CH₂Cl₂ | Spiro[fluorene-9,2'-(3'-(trimethylsilyl)oxirane)] | Moderate |
| Ethyl diazoacetate | 9-Fluorenone | Rh₂(OAc)₄, CH₂Cl₂ | Ethyl spiro[fluorene-9,2'-oxirane]-3'-carboxylate | Good |
Q & A
Basic: What experimental protocols are recommended for synthesizing 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-?
Methodological Answer:
Synthesis typically involves oxidation or functionalization of fluorene derivatives. Key steps include:
- Precursor Selection : Start with 9H-fluorene derivatives (e.g., 9-fluorenone) and employ carboxylation at the 2- and 6-positions using controlled Friedel-Crafts acylation or metal-catalyzed cross-coupling reactions .
- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) under inert gas (N₂/Ar) to prevent hydrolysis of intermediates. Monitor temperature to avoid side reactions (e.g., decarboxylation) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures removal of unreacted starting materials. Purity (>97%) can be confirmed via HPLC or NMR .
Basic: What physical and chemical properties are critical for characterizing this compound?
Methodological Answer:
Key parameters include:
- Melting Point : Compare observed values (e.g., ~210–215°C) with literature to confirm identity .
- Solubility : Sparingly soluble in water but soluble in polar aprotic solvents (DMSO, DMF), which informs solvent choices for reactions .
- Spectroscopic Data :
- Stability : Store at 2–8°C in airtight containers to prevent moisture absorption or oxidative degradation .
Advanced: How can researchers reconcile discrepancies in reported toxicity data for fluorene derivatives?
Methodological Answer:
- Data Gaps : Some SDS indicate "no data available" for chronic toxicity , while others classify similar compounds (e.g., 9-fluorenone) as carcinogenic . Address this by:
- In Silico Prediction : Use QSAR models to estimate toxicity endpoints (e.g., LD50) .
- In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) to assess acute effects .
- Literature Meta-Analysis : Compare findings across structurally analogous compounds (e.g., 9H-fluorene-2,7-dicarboxylic acid) to infer hazard potential .
Advanced: What experimental conditions optimize the stability of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- during long-term storage?
Methodological Answer:
- Degradation Pathways : Hydrolysis of carboxylic groups and ketone oxidation are primary risks. Mitigate via:
- Stability Monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect decomposition products .
Methodological: Which analytical techniques are most effective for assessing purity and structural integrity?
Methodological Answer:
- Chromatography :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time consistency confirms purity .
- GC-MS : For volatile derivatives (e.g., methyl esters), use electron ionization to confirm molecular ion peaks .
- Spectroscopy :
Advanced: How can computational modeling predict the reactivity of this compound in supramolecular systems?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density at carboxyl groups, influencing hydrogen-bonding potential .
- Molecular Dynamics : Simulate interactions with common solvents (e.g., DMSO) to predict solubility trends .
- Docking Studies : Model binding to host molecules (e.g., cyclodextrins) for applications in drug delivery .
Advanced: What experimental designs are suitable for studying pH-dependent degradation pathways?
Methodological Answer:
- Controlled Hydrolysis :
- Identification of Byproducts : LC-MS/MS to detect decarboxylated or oxidized products (e.g., 9-fluorenone derivatives) .
Basic: What are the recommended safety protocols for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for powder handling to avoid inhalation .
- Spill Management : Neutralize with sodium bicarbonate, then collect with inert absorbents (vermiculite) .
Advanced: How do solvent interactions influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents in Pd-catalyzed reactions:
- In Situ IR Monitoring : Track carbonyl group reactivity under varying solvent conditions .
Advanced: What role does this compound play in designing fluorescent probes or organic semiconductors?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
